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Introduction

The C-C chemokine receptor 4 (CCR4) is a G protein-coupled receptor (GPCR) that plays a

crucial role in immune cell trafficking. Its primary ligands, CCL17 (TARC) and CCL22 (MDC),

guide the migration of various immune cells, including Th2 cells and regulatory T cells (Tregs).

[1] Dysregulation of the CCR4 signaling axis is implicated in various pathologies, including

allergic inflammatory diseases and cancers like Adult T-cell Leukemia/Lymphoma (ATLL) and

Cutaneous T-cell Lymphomas (CTCL).[2][3][4][5] Consequently, CCR4 is a significant target for

therapeutic drug development.

Lentiviral vectors are highly efficient tools for gene delivery, capable of transducing a wide

range of dividing and non-dividing cells to achieve stable, long-term transgene expression.[6][7]

This makes them ideal for creating stable cell lines that overexpress CCR4. These cell lines are

invaluable for studying receptor signaling, screening for CCR4 antagonists, and investigating

the receptor's role in disease progression.

These application notes provide a comprehensive overview and detailed protocols for the

generation of CCR4-overexpressing stable cell lines using lentiviral transduction, followed by

methods for validating the overexpression and performing functional characterization.

Principle of the Method
The overall process involves several key stages:
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Lentivirus Production: A lentiviral transfer plasmid containing the CCR4 gene is co-

transfected into a packaging cell line (commonly HEK-293T) along with packaging and

envelope plasmids.[8][9] These helper plasmids provide the necessary viral proteins in trans

for the assembly of replication-incompetent viral particles.

Harvest and Purification: The supernatant containing the assembled lentiviral particles is

harvested, cleared of cellular debris, and concentrated.[9][10]

Viral Titer Determination: The concentration of functional viral particles (viral titer) is

determined to ensure reproducible transduction of target cells at a specific multiplicity of

infection (MOI).[11][12][13]

Transduction of Target Cells: Target cells are incubated with the lentiviral particles in the

presence of a transduction-enhancing agent like polybrene.[14][15][16] The viral genome

integrates into the host cell's DNA, leading to stable expression of the CCR4 transgene.

Selection and Validation: Transduced cells are selected using an antibiotic resistance marker

encoded by the lentiviral vector. Successful overexpression of CCR4 is then validated at the

mRNA and protein levels using qPCR and Western Blot, respectively.

Functional Analysis: The functionality of the overexpressed CCR4 is confirmed through

assays that measure its biological activity, such as chemotaxis assays in response to its

ligands.[17]

Experimental Workflows and Signaling Pathways
Lentiviral Production and Transduction Workflow
The following diagram illustrates the workflow for generating a stable CCR4-overexpressing

cell line.
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Lentiviral Transduction Workflow for CCR4 Overexpression

Phase 1: Lentivirus Production

Phase 2: Cell Line Generation
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Caption: Workflow for CCR4 overexpression via lentivirus.
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CCR4 Signaling Pathway
Upon binding its ligands (CCL17 or CCL22), CCR4 activates downstream signaling cascades

primarily through Gαi and Gαq proteins, leading to cell migration.[2]
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Simplified CCR4 Signaling Pathway
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Caption: Ligand binding to CCR4 triggers intracellular signaling.
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Protocols
Protocol 1: Lentivirus Production and Purification
This protocol describes the generation of CCR4-lentiviral particles using transient transfection

in HEK-293T cells.[7][8][9]

Materials:

HEK-293T cells

Lentiviral transfer plasmid encoding human CCR4 (with a selection marker, e.g., puromycin

resistance)

Lentiviral packaging plasmids (e.g., psPAX2)

Lentiviral envelope plasmid (e.g., pMD2.G)

Transfection reagent (e.g., Lipofectamine 3000 or PEI)

DMEM with 10% FBS

Opti-MEM

0.45 µm syringe filters

Ultracentrifuge or concentration solution (e.g., Lenti-X Concentrator)

Procedure:

Cell Seeding: The day before transfection, seed HEK-293T cells in a 10 cm dish so they

reach 70-80% confluency at the time of transfection.

Transfection:

Prepare two tubes. In Tube A, mix the plasmids: 10 µg CCR4 transfer plasmid, 7.5 µg

packaging plasmid, and 2.5 µg envelope plasmid in 1 mL of Opti-MEM.
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In Tube B, add the transfection reagent to 1 mL of Opti-MEM according to the

manufacturer's instructions.

Combine the contents of Tube A and Tube B, mix gently, and incubate for 15-20 minutes at

room temperature.

Add the DNA-lipid complex dropwise to the HEK-293T cells.

Incubation: Incubate the cells at 37°C with 5% CO2. After 6-8 hours, replace the medium

with 10 mL of fresh, pre-warmed DMEM with 10% FBS.

Harvest:

At 48 hours post-transfection, collect the supernatant containing the viral particles into a

sterile conical tube.

Add 10 mL of fresh medium to the cells and return them to the incubator.

At 72 hours post-transfection, collect the supernatant again and pool it with the first

harvest.

Purification and Concentration:

Centrifuge the pooled supernatant at 3,000 x g for 15 minutes at 4°C to pellet cell debris.

Filter the supernatant through a 0.45 µm syringe filter.[9][10]

Concentrate the virus. For ultracentrifugation, centrifuge at ~72,000 x g for 2 hours at 4°C.

[9] Discard the supernatant and resuspend the viral pellet in 100-200 µL of sterile PBS or

serum-free medium.

Alternatively, use a commercial concentration solution according to the manufacturer's

protocol.[10]

Storage: Aliquot the concentrated virus and store at -80°C. Avoid repeated freeze-thaw

cycles.[10][18]
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Protocol 2: Lentiviral Titer Determination (Functional
Titer)
This protocol determines the functional titer by transducing cells and quantifying the

percentage of fluorescent or antibiotic-resistant cells.[11][12][13]

Materials:

Target cells (e.g., Jurkat or HEK-293T)

Concentrated CCR4 lentivirus

Complete growth medium

Polybrene (stock solution 8 mg/mL)

96-well plate

Flow cytometer (if the vector has a fluorescent marker) or selection antibiotic (e.g.,

puromycin)

Procedure:

Cell Seeding: Seed 2 x 10^4 target cells per well in a 96-well plate and incubate overnight.

Serial Dilution: Prepare 10-fold serial dilutions of the viral stock (e.g., 10^-2, 10^-3, 10^-4,

10^-5) in complete medium containing 8 µg/mL polybrene.

Transduction: Remove the old medium from the cells and add 100 µL of the viral dilutions to

the wells. Include a "no virus" control well.

Incubation: Incubate for 48-72 hours.

Quantification:

Fluorescence Method: If the lentiviral vector co-expresses a fluorescent protein (e.g.,

GFP), determine the percentage of fluorescent cells in each well using a flow cytometer.

Use dilutions that result in 1-20% positive cells for accurate calculation.[12][13]
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Antibiotic Selection Method: If using a resistance marker, replace the medium with fresh

medium containing the appropriate concentration of puromycin. Replace the medium

every 2-3 days until all cells in the "no virus" control well are dead. Count the number of

surviving colonies in the transduced wells.

Titer Calculation: Use the following formula for the fluorescence method:

Titer (TU/mL) = (Number of cells at transduction) x (% of fluorescent cells / 100) / (Volume

of virus in mL)[12]

Parameter Example Value

Cells Seeded 20,000 cells/well

Viral Dilution 10^-4

Volume of Virus Added 0.1 mL (of the dilution)

% Fluorescent Cells 15%

Calculated Titer (20,000 x 0.15) / (0.1 x 10^-4) = 3 x 10^8 TU/mL

Protocol 3: Generation of a Stable CCR4-
Overexpressing Cell Line
Materials:

Target cells (e.g., Jurkat, MOLT-4)

Titered CCR4 lentivirus

Complete growth medium

Polybrene (final concentration 8 µg/mL)[14][16]

Selection antibiotic (e.g., Puromycin)

Procedure:
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Cell Seeding: Seed 1 x 10^5 target cells in a 24-well plate one day before transduction.[14]

Transduction:

Calculate the volume of virus needed to achieve the desired Multiplicity of Infection (MOI).

An MOI of 1-5 is a good starting point.

Volume (µL) = (Number of cells x MOI) / (Titer in TU/µL)

Thaw the viral aliquot on ice.

Add the calculated volume of virus to the cells along with fresh medium containing

polybrene (8 µg/mL).[14][15]

Incubation: Incubate the cells for 48-72 hours. If viral toxicity is observed, the medium can be

changed after 24 hours.[16]

Selection:

Replace the virus-containing medium with fresh medium containing the selection antibiotic

(the optimal concentration should be predetermined by a kill curve).

Culture the cells for 7-14 days, replacing the selection medium every 2-3 days, until a

stable, resistant population of cells emerges.

Expansion: Expand the stable pool of CCR4-overexpressing cells for further validation and

functional assays.

Protocol 4: Validation of CCR4 Overexpression
A. Quantitative PCR (qPCR)

Procedure:

RNA Extraction: Extract total RNA from both the CCR4-transduced and a control (e.g., non-

transduced or empty vector) cell population using a commercial kit.
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cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

[19]

qPCR Reaction: Set up the qPCR reaction using a SYBR Green master mix, cDNA template,

and primers specific for human CCR4 and a housekeeping gene (e.g., GAPDH, ACTB).

Data Analysis: Calculate the relative expression of CCR4 mRNA in the transduced cells

compared to the control using the ΔΔCt method.

Primer Sequence (5' to 3')

hCCR4 Forward AGTGGAGTGTTCCAGGTGAGTT

hCCR4 Reverse GTAGGGCACACACATTGGAGAG

hGAPDH Forward GAAGGTGAAGGTCGGAGTCA

hGAPDH Reverse GAAGATGGTGATGGGATTTC

B. Western Blot

Procedure:

Protein Lysate Preparation: Lyse ~1-2 x 10^6 CCR4-transduced and control cells in RIPA

buffer containing protease inhibitors.

Protein Quantification: Determine the protein concentration of each lysate using a BCA

assay.

SDS-PAGE: Load 20-30 µg of protein per lane onto an SDS-PAGE gel and separate by

electrophoresis.

Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

Immunoblotting:

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

Incubate with a primary antibody against CCR4 overnight at 4°C.
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Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour

at room temperature.

Detection: Visualize the protein bands using an ECL substrate and an imaging system.

Confirm equal loading by probing for a housekeeping protein like β-actin or GAPDH.

Protocol 5: Functional Validation via Chemotaxis Assay
This protocol uses a transwell migration assay to confirm that the overexpressed CCR4 is

functional.[2][17][20]

Materials:

CCR4-overexpressing cells and control cells

Transwell inserts (5 µm pore size for lymphocytes)[2]

24-well companion plate

Recombinant human CCL22 (chemoattractant)

Assay Buffer (e.g., RPMI 1640 + 1% BSA)

Procedure:

Cell Preparation: Harvest and resuspend the CCR4-overexpressing and control cells in

Assay Buffer at a concentration of 2 x 10^6 cells/mL.[2]

Assay Setup:

Add 600 µL of Assay Buffer containing the chemoattractant (e.g., 10 nM CCL22) to the

lower wells of the 24-well plate.[2]

Include wells with Assay Buffer alone as a negative control for random migration.

Place the transwell inserts into the wells.

Add 100 µL of the cell suspension (2 x 10^5 cells) to the top chamber of each insert.
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Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 2-4 hours.[2]

Quantification of Migration:

Carefully remove the transwell inserts.

Count the number of cells that have migrated to the lower chamber using a cell counter or

flow cytometer.

Calculate the chemotactic index: (Number of cells migrating towards chemoattractant) /

(Number of cells migrating towards buffer alone).

Chemotaxis Assay Workflow
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Transwell Chemotaxis Assay Workflow

Start: Prepare Cells & Reagents
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to Lower Chamber
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(2-4 hours, 37°C)

Remove Transwell Insert
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Caption: Workflow of a transwell chemotaxis assay.
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Condition
Expected Result for CCR4-
Overexpressing Cells

Expected Result for
Control Cells

Buffer Only
Low number of migrated cells

(baseline)

Low number of migrated cells

(baseline)

CCL22 (10 nM) High number of migrated cells Low number of migrated cells

Chemotactic Index >> 1.0 ≈ 1.0

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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